(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
CAS No.: 1587353-19-2
Cat. No.: VC3200551
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1587353-19-2 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | [4-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone |
| Standard InChI | InChI=1S/C13H24N2O2/c1-2-17-10-11-4-7-15(8-5-11)13(16)12-3-6-14-9-12/h11-12,14H,2-10H2,1H3 |
| Standard InChI Key | OOVJGEXTSDQZAO-UHFFFAOYSA-N |
| SMILES | CCOCC1CCN(CC1)C(=O)C2CCNC2 |
| Canonical SMILES | CCOCC1CCN(CC1)C(=O)C2CCNC2 |
Introduction
(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is an organic compound featuring a piperidine ring and a pyrrolidine ring connected through a methanone linkage. The piperidine ring is substituted with an ethoxymethyl group, which adds complexity to its chemical structure and potential biological activity. Despite the lack of specific literature on this compound, understanding its components and potential synthetic pathways can provide insights into its properties and applications.
Synthetic Routes
The synthesis of (4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone involves several steps:
-
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors.
-
Introduction of the Ethoxymethyl Group: Alkylation reactions using ethoxymethyl halides are typically employed.
-
Formation of the Pyrrolidine Ring: Similar to the piperidine ring, this involves cyclization of suitable precursors.
-
Connection via Methanone Linkage: This step likely involves a condensation reaction between the piperidine and pyrrolidine derivatives.
Chemical Reactions and Potential Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield diverse products with potential applications in pharmaceuticals or materials science.
| Reaction Type | Reagents | Potential Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Oxo derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amine derivatives |
| Substitution | Sodium hydride, alkyl halides | Substituted derivatives |
Biological Activity and Potential Uses
While specific biological activity data for (4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is not available, compounds with similar structures have shown potential in therapeutic applications, such as modulating opioid receptors or inhibiting enzymes involved in metabolic disorders . Further research is needed to explore its biological activity and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume